Cas no 2716849-39-5 (cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester)

2716849-39-5 structure
상품 이름:cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester
CAS 번호:2716849-39-5
MF:C13H24N2O4
메가와트:272.340663909912
CID:6620342
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester 화학적 및 물리적 성질
이름 및 식별자
-
- cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester
-
- 인치: 1S/C13H24N2O4/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)/t9-,10+/m1/s1
- InChIKey: ICLFKLQIHHBWQG-ZJUUUORDSA-N
- 미소: N1CC[C@@H](C(OCC)=O)[C@@H](NC(OC(C)(C)C)=O)C1
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1130172-100mg |
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester |
2716849-39-5 | 95% | 100mg |
$555 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130172-100mg |
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester |
2716849-39-5 | 95% | 100mg |
$555 | 2025-02-26 | |
eNovation Chemicals LLC | Y1130172-50mg |
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester |
2716849-39-5 | 95% | 50mg |
$455 | 2025-02-26 | |
eNovation Chemicals LLC | Y1130172-5g |
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester |
2716849-39-5 | 95% | 5g |
$6715 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130172-50mg |
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester |
2716849-39-5 | 95% | 50mg |
$455 | 2025-02-28 | |
eNovation Chemicals LLC | Y1130172-1g |
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester |
2716849-39-5 | 95% | 1g |
$1785 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130172-50mg |
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester |
2716849-39-5 | 95% | 50mg |
$455 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130172-250mg |
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester |
2716849-39-5 | 95% | 250mg |
$780 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130172-500mg |
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester |
2716849-39-5 | 95% | 500mg |
$1115 | 2025-02-26 | |
eNovation Chemicals LLC | Y1130172-1g |
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester |
2716849-39-5 | 95% | 1g |
$1785 | 2025-02-26 |
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester 관련 문헌
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
2716849-39-5 (cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester) 관련 제품
- 895651-04-4(2-6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-4-(propan-2-yl)phenylacetamide)
- 832113-69-6(3-(4-Chlorophenyl)-pyrazole-1-butyric acid)
- 1351611-50-1(N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethane-1-sulfonamide)
- 18830-44-9(Methyl 3,3,3-trifluoropropionate)
- 2137596-66-6(Glycine, N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)-)
- 446824-60-8(3-(2-chlorobenzoyl)-1-(5-methylpyridin-2-yl)thiourea)
- 1696665-00-5(2-{(benzyloxy)carbonyl(methyl)amino}-2-(2,5-difluorophenyl)acetic acid)
- 1232168-71-6(3-Methyl-1-{methyl(4-methylphenyl)methylcarbamoyl}-1H-imidazol-3-ium Iodide)
- 2228562-76-1(3-(1,2-oxazol-3-yl)methylpiperidin-3-ol)
- 1448128-99-1(methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)
추천 공급업체
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
대량

Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약
